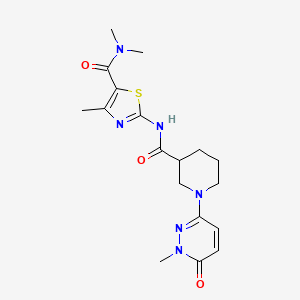

N,N,4-trimethyl-2-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamido)thiazole-5-carboxamide

Descripción

This compound is a synthetic small molecule featuring a thiazole core substituted with a carboxamide group at position 5 and a piperidine-linked dihydropyridazinone moiety at position 2. The N,N,4-trimethyl modifications enhance its pharmacokinetic properties, including solubility and metabolic stability.

Propiedades

IUPAC Name |

N,N,4-trimethyl-2-[[1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carbonyl]amino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O3S/c1-11-15(17(27)22(2)3)28-18(19-11)20-16(26)12-6-5-9-24(10-12)13-7-8-14(25)23(4)21-13/h7-8,12H,5-6,9-10H2,1-4H3,(H,19,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMQBOFYEBSHDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2CCCN(C2)C3=NN(C(=O)C=C3)C)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethyl-2-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamido)thiazole-5-carboxamide typically involves multi-step organic reactions. Here is a general outline of the synthetic route:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Synthesis of the Piperidine Ring: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and dihaloalkanes.

Introduction of the Pyridazinone Moiety: The pyridazinone ring can be introduced through the reaction of hydrazines with diketones or through cyclization of appropriate precursors.

Coupling Reactions: The final compound is obtained by coupling the synthesized intermediates using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone moiety, potentially converting them to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole and piperidine rings, where halogen atoms or other leaving groups can be replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of suitable leaving groups and solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the carbonyl groups can produce alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of 727.9 g/mol. Its intricate structure includes multiple functional groups that contribute to its biological activity, making it a candidate for various pharmacological applications .

Anticancer Activity

Research has indicated that thiazole derivatives exhibit promising anticancer properties. For instance, thiazole compounds have been synthesized and tested for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. The presence of the thiazole moiety in the compound enhances its interaction with biological targets related to tumor growth inhibition .

Antimicrobial Properties

Studies have shown that thiazole-based compounds possess antimicrobial activities against a range of pathogens. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential metabolic pathways, making it effective against both Gram-positive and Gram-negative bacteria . For example, derivatives containing the thiazole ring have been reported to show high antibacterial activity against Staphylococcus aureus and Escherichia coli.

Anticonvulsant Activity

Thiazoles have also been explored for their anticonvulsant properties. Compounds similar to N,N,4-trimethyl-2-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamido)thiazole-5-carboxamide have shown potential in reducing seizure activity in animal models, suggesting a mechanism that involves modulation of neurotransmitter systems .

Synthesis and Evaluation of Thiazole Derivatives

A notable study synthesized various thiazole derivatives and evaluated their biological activities. The results indicated that specific structural modifications led to enhanced efficacy against cancer cell lines (e.g., HepG2 liver cancer cells), with some compounds exhibiting IC50 values in the nanomolar range . This highlights the importance of structure-activity relationship (SAR) studies in optimizing therapeutic agents.

Thiazole as a Scaffold for Drug Development

Thiazole has been recognized as a versatile scaffold in drug discovery. A range of thiazole-containing compounds has been developed for treating conditions such as diabetes, inflammation, and neurodegenerative diseases. The unique electronic and steric properties of thiazoles allow for interactions with various biological targets, including enzymes and receptors involved in disease pathways .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism by which N,N,4-trimethyl-2-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamido)thiazole-5-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole and piperidine rings could facilitate binding to active sites, while the pyridazinone moiety might interact with specific amino acid residues, altering the function of the target protein.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The evidence includes two structurally related thiazole-carboxamide derivatives, which differ in substituents and pharmacological profiles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Differences

Substituent Chemistry: The target compound incorporates a dihydropyridazinone-piperidine hybrid, which is rare in the evidence-based analogs. This moiety may confer unique binding interactions with enzymes or receptors. uses a trifluoromethylphenyl group, enhancing lipophilicity and metabolic resistance, whereas employs a chloro-methylphenyl group with a hydroxyethyl-piperazine-pyrimidine chain, favoring solubility and target specificity .

The pyrimidine-piperazine chain in aligns with kinase inhibitors (e.g., imatinib-like scaffolds), contrasting with the target compound’s undefined mechanism .

Synthetic Feasibility: The target compound’s piperidine-dihydropyridazinone linkage introduces synthetic complexity compared to the simpler aryl/heteroaryl substitutions in and . This may limit scalability without advanced coupling techniques .

Limitations of Available Evidence

The provided materials lack direct biological or clinical data for the target compound, necessitating extrapolation from structural analogs. Further studies are required to validate its mechanism, efficacy, and safety.

Recommendations for Future Research

- Conduct kinase inhibition assays (e.g., against EGFR, JAK, or PDE4B) to compare the target compound with analogs.

- Evaluate solubility and bioavailability relative to ’s trifluoromethylphenyl derivative.

- Explore synthetic routes to optimize the dihydropyridazinone-piperidine moiety for industrial production.

Actividad Biológica

The compound N,N,4-trimethyl-2-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamido)thiazole-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 368.47 g/mol. The structure includes a thiazole ring, a piperidine moiety, and a pyridazinone derivative, which are known to contribute to various biological activities.

Structural Features

| Feature | Description |

|---|---|

| Thiazole Ring | Contributes to antimicrobial activity |

| Piperidine Moiety | Involved in central nervous system effects |

| Pyridazinone Derivative | Associated with anti-inflammatory properties |

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown activity against various bacterial strains. The compound may possess similar properties due to the presence of the thiazole ring.

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Studies on related compounds have demonstrated efficacy against specific cancer cell lines. For example, compounds with similar piperidine structures have shown inhibitory effects on cancer cell proliferation.

The proposed mechanisms by which this compound may exert its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX), which play a role in inflammation and cancer progression.

- Interference with Cellular Signaling : The piperidine moiety may interact with neurotransmitter receptors, influencing neurological pathways.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of related thiazole derivatives against several pathogens. The results indicated that these compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics . This suggests that this compound may also show similar efficacy.

Study 2: Anticancer Activity

Another research article focused on the anticancer potential of thiazole-based compounds. It reported that certain derivatives caused significant apoptosis in colon cancer cells, highlighting their potential as therapeutic agents . Given the structural similarities, it is plausible that our compound could exhibit analogous effects.

Study 3: Mechanistic Insights

In silico studies using molecular docking techniques have provided insights into how this compound might interact with target proteins involved in cancer and inflammation pathways. These studies suggest favorable binding affinities for enzymes like COX-2, indicating a potential mechanism for its anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazinone core followed by coupling with the piperidine-thiazole moiety. Key steps include:

- Amide coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to link the piperidine-3-carboxylic acid derivative to the thiazole-5-carboxamide group .

- Solvent optimization : Dimethylformamide (DMF) or dichloromethane (DCM) under reflux enhances reaction efficiency .

- Purification : Column chromatography or recrystallization improves purity (>95% by HPLC) .

- Critical Factors : Temperature control (60–80°C) and stoichiometric ratios (1:1.2 for amine:acyl chloride) minimize side products like unreacted intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns protons and carbons in the pyridazinone (δ 6.8–7.2 ppm) and thiazole (δ 2.3–2.6 ppm for methyl groups) .

- IR spectroscopy : Confirms amide bonds (C=O stretch at ~1650 cm⁻¹) and thiazole ring vibrations (690–710 cm⁻¹) .

- HPLC-MS : Quantifies purity (>98%) and molecular mass (e.g., [M+H]+ at m/z ~460) .

Q. What reaction conditions are optimal for introducing the N,N,4-trimethyl groups on the thiazole ring?

- Methodological Answer :

- Methylation : Use methyl iodide or dimethyl sulfate with a base (K2CO3) in DMF at 50–60°C .

- Selectivity : Sequential alkylation steps ensure regioselective methylation (e.g., N-methylation precedes C4-methylation) .

- Monitoring : TLC (silica gel, ethyl acetate/hexane 3:7) tracks reaction progress .

Q. How does solubility in polar vs. nonpolar solvents impact experimental design for biological assays?

- Methodological Answer :

- Polar solvents (DMSO, methanol) : Ideal for stock solutions (10 mM) due to moderate solubility (~5 mg/mL) .

- Nonpolar solvents (DCM) : Used in synthetic steps but avoided in assays due to cytotoxicity .

- Buffer compatibility : Phosphate-buffered saline (PBS) with 0.1% Tween-80 prevents aggregation in aqueous media .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

- Substituent variation : Modify the pyridazinone’s 1-methyl group or thiazole’s 4-methyl to assess effects on target binding .

- In vitro assays : Test kinase inhibition (IC50) and cytotoxicity (MTT assay) using cancer cell lines (e.g., HeLa, MCF-7) .

- Computational docking : Predict binding affinities to kinases (e.g., EGFR) using AutoDock Vina .

Q. What strategies address instability of the 1,6-dihydropyridazin-6-one moiety under acidic conditions?

- Methodological Answer :

- pH control : Maintain neutral to slightly basic conditions (pH 7–8) during synthesis and storage .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for the piperidine nitrogen to prevent ring oxidation .

- Lyophilization : Stabilize the compound as a lyophilized powder at −20°C .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Replication : Validate assays in independent labs using standardized protocols (e.g., CLIA guidelines) .

- Purity verification : Reanalyze batches via HPLC-MS to rule out impurities as confounding factors .

- Dose-response curves : Compare EC50/IC50 values across multiple cell lines to assess consistency .

Q. How can computational modeling predict metabolic pathways and toxicity risks?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ADMETLab to estimate hepatic metabolism (CYP3A4/2D6) and hERG inhibition .

- Metabolite identification : Simulate Phase I/II metabolism (e.g., hydroxylation at C3 of piperidine) using GLORY .

- In vitro validation : Confirm predictions with microsomal assays (e.g., human liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.